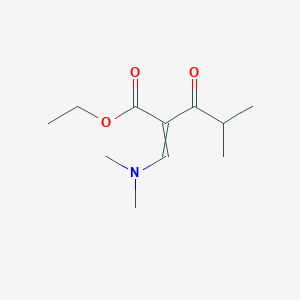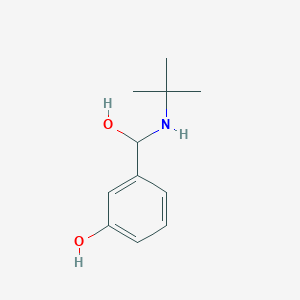
3-((Tert-butylamino)(hydroxy)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Tert-butylamino)(hydroxy)methyl)phenol is an organic compound with the molecular formula C11H17NO2. It is characterized by the presence of a tert-butylamino group, a hydroxyl group, and a phenol ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butylamino)(hydroxy)methyl)phenol typically involves the reaction of 3-hydroxybenzaldehyde with tert-butylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The process involves the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-((Tert-butylamino)(hydroxy)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated phenols.
Applications De Recherche Scientifique
3-((Tert-butylamino)(hydroxy)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a bronchodilator and its effects on the central nervous system.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-((Tert-butylamino)(hydroxy)methyl)phenol involves its interaction with specific molecular targets and pathways. It acts on adrenergic receptors, particularly the beta-2 adrenergic receptors, leading to the activation of adenylyl cyclase and increased production of cyclic adenosine monophosphate (cAMP). This results in the relaxation of smooth muscles, particularly in the respiratory tract, making it useful as a bronchodilator .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Tert-butylamino)-1-(4-hydroxy-3-methylphenyl)ethanol
- 2-(Tert-butylamino)-1-(4-hydroxy-3-methylphenyl)ethanol sulfate
- 2-(Tert-butylamino)-1-(6-hydroxymethyl-5-hydroxy-2-pyridyl)ethanol acetate
Uniqueness
3-((Tert-butylamino)(hydroxy)methyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its tert-butylamino group enhances its stability and bioavailability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
3-[(tert-butylamino)-hydroxymethyl]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)12-10(14)8-5-4-6-9(13)7-8/h4-7,10,12-14H,1-3H3 |
Clé InChI |
FBLBTCSOWGAGBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(C1=CC(=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


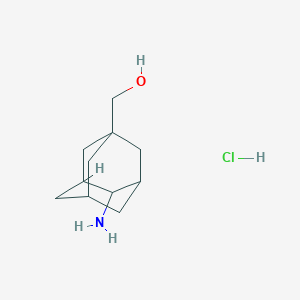
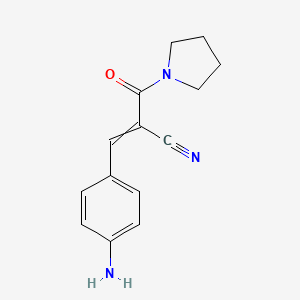
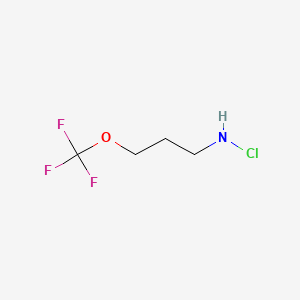

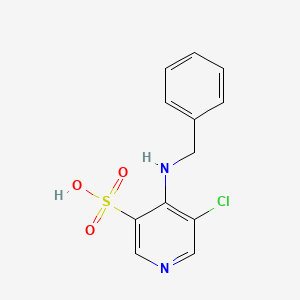
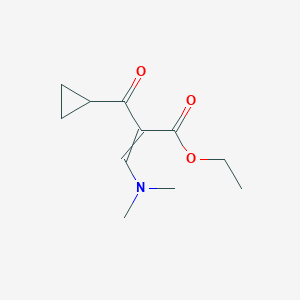
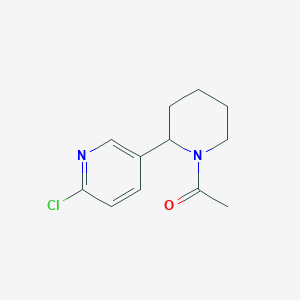
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
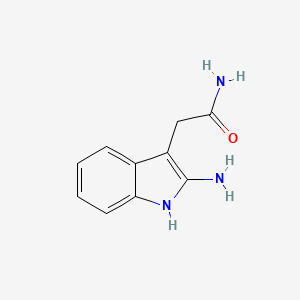
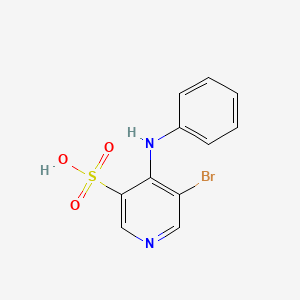

![N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)
